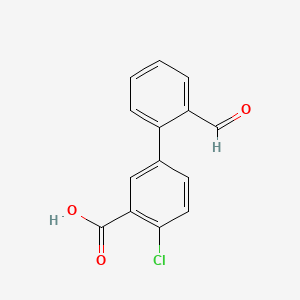

2-Chloro-5-(2-formylphenyl)benzoic acid

Description

BenchChem offers high-quality 2-Chloro-5-(2-formylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2-formylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLXDQAOUPATME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688854 | |

| Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-60-4 | |

| Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid via Palladium-Catalyzed Cross-Coupling

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing 2-Chloro-5-(2-formylphenyl)benzoic acid, a key biaryl intermediate in the development of advanced pharmaceutical agents and functional materials. The core of this synthesis is a strategically designed Suzuki-Miyaura cross-coupling reaction, which facilitates the crucial carbon-carbon bond formation between two functionalized aromatic rings. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols for the synthesis of precursors and the final coupling reaction, mechanistic insights into the catalytic cycle, and practical guidance on reaction optimization and purification. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible process for researchers and drug development professionals.

Introduction: Significance of the Target Molecule

2-Chloro-5-(2-formylphenyl)benzoic acid is a highly functionalized biaryl scaffold. The presence of three distinct reactive handles—a carboxylic acid, a chloro group, and an aldehyde (formyl group)—makes it an exceptionally versatile building block in medicinal chemistry and materials science. The carboxylic acid allows for the formation of amides and esters, the chloro substituent can be further functionalized through nucleophilic aromatic substitution or other cross-coupling reactions, and the aldehyde is a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and condensations. This unique combination of functionalities positions the molecule as a valuable precursor for synthesizing complex molecular architectures, including polycyclic aromatic compounds and novel heterocyclic systems that are often explored in drug discovery programs.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule involves disconnecting the bond between the two phenyl rings. This C-C bond disconnection is the most strategic approach, as it breaks the molecule down into two readily available or easily synthesizable aromatic precursors.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points directly to a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids.[1][2] This reaction involves coupling an organoboron species (nucleophile) with an organohalide (electrophile).[2]

For our synthesis, the most effective pairing is:

-

Electrophile: 5-Bromo-2-chlorobenzoic acid. The bromine atom is preferentially targeted for oxidative addition to the palladium catalyst over the more sterically hindered and less reactive chlorine atom.[3] This precursor is a versatile intermediate in the synthesis of various organic compounds.[4]

-

Nucleophile: 2-Formylphenylboronic acid. This reagent is commercially available and relatively stable, making it a convenient coupling partner.

The overall forward synthesis pathway is therefore a two-step process: the preparation of the key bromo-substituted precursor, followed by the core Suzuki-Miyaura coupling reaction.

The Synthetic Pathway: From Precursors to Product

The selected pathway leverages a bromination reaction to prepare the necessary electrophile, followed by the pivotal palladium-catalyzed cross-coupling to construct the final biaryl product.

Sources

An In-depth Technical Guide to 2-Chloro-5-(2-formylphenyl)benzoic acid and Its Analogs for Advanced Research

A Note on the Subject Compound: Initial research indicates that "2-Chloro-5-(2-formylphenyl)benzoic acid" is not a widely documented compound in publicly available scientific literature. This guide, therefore, focuses on the closely related and structurally similar isomer, 2-Chloro-4-(2-formylphenyl)benzoic acid , for which verifiable data exists. The principles of synthesis, reactivity, and characterization discussed herein are expected to be highly applicable to the titular compound and its derivatives, providing a robust framework for researchers in organic synthesis and drug discovery.

Core Chemical Properties and Identifiers

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. For the documented analog, 2-Chloro-4-(2-formylphenyl)benzoic acid, the key identifiers and computed properties are summarized below. These data points are crucial for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-(2-formylphenyl)benzoic acid | PubChem[1] |

| CAS Number | 1261970-85-7 | PubChem[1] |

| Molecular Formula | C₁₄H₉ClO₃ | PubChem[1] |

| Molecular Weight | 260.67 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)Cl | PubChem[1] |

| InChI Key | RFBKSOMVEFJZES-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Molecular Structure and Visualization

The spatial arrangement of functional groups in 2-Chloro-4-(2-formylphenyl)benzoic acid dictates its reactivity and intermolecular interactions. The molecule consists of a biphenyl core, where one phenyl ring is substituted with a carboxylic acid and a chlorine atom, and the other with a formyl (aldehyde) group.

Caption: 2D structure of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Synthesis and Reactivity

Plausible Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A logical and widely employed method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction offers high functional group tolerance and is a cornerstone of modern organic synthesis.

Conceptual Workflow: The synthesis would likely involve the coupling of a boronic acid derivative of one ring with a halide of the other. A plausible route is the reaction between (2-formylphenyl)boronic acid and a di-halogenated benzoic acid derivative, such as 2-chloro-4-bromobenzoic acid . The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for selective coupling at the more reactive bromide position.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Reactivity Profile

This molecule presents three key reactive sites, offering a rich platform for further chemical transformations:

-

Carboxylic Acid (-COOH): This group can undergo standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like EDC/HOBt), or reduction to a primary alcohol.

-

Aldehyde (-CHO): The formyl group is susceptible to nucleophilic attack and can be a handle for reactions like Wittig olefination, reductive amination to form secondary amines, or oxidation to a second carboxylic acid group.

-

Aryl Chloride (Ar-Cl): While less reactive than its bromide or iodide counterparts, the chloro-substituent can participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. It also influences the electronic properties of the aromatic ring.

Spectroscopic Characterization (Predicted)

While experimental data for the titular compound is scarce, the expected spectroscopic features can be reliably predicted based on the known spectra of its constituent functional groups and related structures.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[2]

-

C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches typically appear between 3100-3000 cm⁻¹. The aldehydic C-H stretch will present as two weaker bands around 2850 and 2750 cm⁻¹.

-

C=O Stretch (Carbonyl): Two distinct carbonyl stretching peaks are anticipated. The carboxylic acid C=O stretch will appear around 1700-1680 cm⁻¹, while the aldehyde C=O stretch will be at a slightly higher wavenumber, typically 1715-1695 cm⁻¹.[2][3]

-

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the aryl-chloride bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Aldehyde Proton (-CHO): A sharp singlet, also significantly downfield (9.5-10.5 ppm).

-

Aromatic Protons (Ar-H): A complex series of multiplets in the 7.0-8.5 ppm region, corresponding to the protons on the two substituted phenyl rings. The specific splitting patterns would require detailed analysis but are predictable based on substitution patterns.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region, with the carboxylic acid carbon typically around 165-180 ppm and the aldehyde carbon further downfield, around 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the 120-150 ppm range. The carbons directly attached to the chlorine and the other aromatic ring (ipso-carbons) will have characteristic shifts.

-

Potential Applications in Research and Development

The trifunctional nature of 2-chloro-5-(2-formylphenyl)benzoic acid and its analogs makes it a highly versatile building block in several areas of chemical research:

-

Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active compounds. The presence of orthogonal reactive handles (acid, aldehyde, chloride) allows for the systematic exploration of chemical space in lead optimization. For instance, the carboxylic acid can be used to improve solubility or target specific interactions, while the aldehyde can be converted into various functional groups to probe structure-activity relationships.

-

Materials Science: Biphenyl derivatives are often used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The defined stereochemistry and potential for further functionalization make this class of molecules interesting for creating novel materials with tailored electronic and photophysical properties.

-

Ligand Synthesis: The functional groups can be used to chelate metal ions, making such compounds potential precursors for the synthesis of novel catalysts or metal-organic frameworks (MOFs).

Safety and Handling

While a specific safety data sheet for the titular compound is not available, related compounds such as 2-formylbenzoic acid and other chlorinated aromatic acids are known to be irritants.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Hazard Statements (based on analogs): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fumes. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

Always consult the material safety data sheet (MSDS) provided by the supplier for specific handling and disposal information.

References

-

Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53225123, 2-Chloro-4-(2-formylphenyl)benzoic acid. Retrieved from [Link]

-

AOBChem. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

US Environmental Protection Agency. (n.d.). Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-. Retrieved from [Link]

- Fiedler, P., & Exner, O. (1998). Infrared spectra and conformation of methyl-substituted benzoic acids. Journal of Physical Organic Chemistry, 11(2), 141–148.

-

SpectraBase. (n.d.). 2-[(4-chloro-3-methylphenyl)amino]benzoic acid. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-(2-formylphenyl)benzoic acid | C14H9ClO3 | CID 53225123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Sci-Hub. Infrared spectra and conformation of methyl-substituted benzoic acids / Journal of Physical Organic Chemistry, 1998 [sci-hub.ru]

"2-Chloro-5-(2-formylphenyl)benzoic acid" spectroscopic data (NMR, IR, MS)

A-Z of 2-Chloro-5-(2-formylphenyl)benzoic acid: A Spectroscopic Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-5-(2-formylphenyl)benzoic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond data presentation, this guide explains the underlying principles for spectral interpretation, details robust experimental protocols, and emphasizes the synergistic use of these techniques for unambiguous structural elucidation and purity assessment.

Introduction: The Significance of 2-Chloro-5-(2-formylphenyl)benzoic acid

2-Chloro-5-(2-formylphenyl)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an aldehyde, and a chlorinated phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of derived molecules. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and purity. This guide will systematically dissect the NMR, IR, and MS data to provide a holistic understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region of the spectrum is particularly informative for this molecule. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aldehydic-H | ~10.2 | Singlet (s) | - | 1H |

| Carboxylic Acid-H | >12.0 (broad) | Singlet (s) | - | 1H |

| Aromatic-H (H-3) | ~8.2 | Doublet (d) | J ≈ 2.5 | 1H |

| Aromatic-H (H-4) | ~7.8 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 | 1H |

| Aromatic-H (H-6) | ~7.6 | Doublet (d) | J ≈ 8.5 | 1H |

| Aromatic-H (H-3') | ~8.0 | Doublet of Doublets (dd) | J ≈ 7.7, 1.5 | 1H |

| Aromatic-H (H-4') | ~7.7 | Triplet of Doublets (td) | J ≈ 7.5, 1.5 | 1H |

| Aromatic-H (H-5') | ~7.6 | Triplet (t) | J ≈ 7.5 | 1H |

| Aromatic-H (H-6') | ~7.5 | Doublet (d) | J ≈ 7.7 | 1H |

Causality Behind Assignments:

-

Aldehydic and Carboxylic Protons: These are highly deshielded due to the strong electron-withdrawing nature of the adjacent oxygen atoms, hence their downfield chemical shifts. The carboxylic acid proton signal is often broad due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing formyl, carboxyl, and chloro groups will deshield the protons, shifting them downfield. The splitting patterns arise from spin-spin coupling with neighboring protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Aromatic carbons typically appear in the 120-150 ppm range.[1][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~168 |

| Aldehyde (C=O) | ~192 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-2) | ~133 |

| Aromatic (C-3) | ~132 |

| Aromatic (C-4) | ~130 |

| Aromatic (C-5) | ~138 |

| Aromatic (C-6) | ~128 |

| Aromatic (C-1') | ~136 |

| Aromatic (C-2') | ~140 |

| Aromatic (C-3') | ~129 |

| Aromatic (C-4') | ~134 |

| Aromatic (C-5') | ~128 |

| Aromatic (C-6') | ~131 |

Causality Behind Assignments:

-

Carbonyl Carbons: The carbons of the carboxylic acid and aldehyde functional groups are significantly deshielded and appear at the downfield end of the spectrum.

-

Aromatic Carbons: The carbon attached to the chlorine atom (C-2) will be deshielded. The other aromatic carbons will have chemical shifts influenced by the positions of the various substituents.

Experimental Protocol: NMR Sample Preparation and Acquisition

A high-quality NMR spectrum is contingent on proper sample preparation.[4][5]

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of 2-Chloro-5-(2-formylphenyl)benzoic acid.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is of high purity.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

-

Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Acquisition: Place the NMR tube in the spectrometer's spinner and insert it into the magnet. Acquire the ¹H and ¹³C spectra using standard instrument parameters.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Predicted IR Absorption Bands

The IR spectrum of 2-Chloro-5-(2-formylphenyl)benzoic acid is expected to show characteristic absorptions for its carboxylic acid, aldehyde, and aromatic functionalities.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Very Broad |

| Aromatic C-H | C-H stretch | 3100-3000 | Medium |

| Aldehyde C-H | C-H stretch | 2850-2800 & 2750-2700 | Medium, Sharp (Fermi resonance) |

| Aldehyde C=O | C=O stretch | ~1700 | Strong, Sharp |

| Carboxylic Acid C=O | C=O stretch | ~1680 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1600-1450 | Medium to Weak |

| C-O stretch | C-O stretch | 1320-1210 | Strong |

| C-Cl stretch | C-Cl stretch | 800-600 | Strong |

Causality Behind Assignments:

-

O-H Stretch: The carboxylic acid O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding, which forms a dimer.[7][8]

-

C=O Stretches: The carbonyl stretches of the aldehyde and carboxylic acid are strong and sharp.[9][10] Conjugation with the aromatic ring can slightly lower their frequencies.[9][11]

-

Aldehyde C-H Stretch: The aldehyde C-H stretch often appears as two weak bands, a result of Fermi resonance with an overtone of a C-H bending vibration.

-

C-Cl Stretch: The carbon-chlorine stretch appears in the fingerprint region and is a good indicator of the presence of a halogen.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.[13][14]

Methodology:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid 2-Chloro-5-(2-formylphenyl)benzoic acid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and can give clues about the molecular formula and structure through fragmentation patterns.

Predicted Mass Spectrum Data

Molecular Formula: C₁₄H₉ClO₃ Molecular Weight: 260.02 g/mol (for ³⁵Cl), 262.02 g/mol (for ³⁷Cl)

| Ion | m/z (mass-to-charge ratio) | Significance |

| [M]⁺ | 260, 262 | Molecular ion peak. The presence of two peaks with an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom.[15][16] |

| [M-OH]⁺ | 243, 245 | Loss of a hydroxyl radical from the carboxylic acid. |

| [M-CHO]⁺ | 231, 233 | Loss of the formyl group. |

| [M-COOH]⁺ | 215, 217 | Loss of the carboxyl group. |

| [M-Cl]⁺ | 225 | Loss of a chlorine atom. |

Causality Behind Assignments:

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+ and M+2 peak pattern with a roughly 3:1 intensity ratio, which is a definitive indicator for the presence of a single chlorine atom.[15][17]

-

Fragmentation: The molecule will fragment at its weakest bonds under the high-energy conditions of the mass spectrometer. The loss of small, stable neutral molecules or radicals from the functional groups is common.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like 2-Chloro-5-(2-formylphenyl)benzoic acid, often resulting in a prominent protonated molecular ion peak [M+H]⁺.[18][19]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: The sample is nebulized and ionized by applying a high voltage to the capillary tip.[18][20]

-

Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Integrated approach for structural elucidation.

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive characterization of 2-Chloro-5-(2-formylphenyl)benzoic acid is achieved not by a single spectroscopic technique, but by the synergistic integration of data from NMR, IR, and MS. NMR provides the detailed map of the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key carboxylic acid, aldehyde, and chloro-aromatic functional groups. Finally, mass spectrometry provides the exact molecular weight and confirms the elemental composition through its characteristic isotopic pattern. Together, these techniques provide a self-validating system that leaves no ambiguity as to the structure and identity of the compound, ensuring its suitability for high-level research and development applications.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, K. F., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3.

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

YouTube. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. | Griti. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. mt.com [mt.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to 2-Chloro-5-(2-formylphenyl)benzoic acid: Properties, Synthesis, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 2-Chloro-5-(2-formylphenyl)benzoic acid. The following guide has been compiled using data from structurally similar compounds, including "2-Chloro-5-formylbenzoic acid" and "2-Chloro-4-(2-formylphenyl)benzoic acid," as well as general principles of organic chemistry and safety data for related chemical classes. All information should be used as a guideline and not as a substitute for a formal risk assessment.

Introduction

2-Chloro-5-(2-formylphenyl)benzoic acid is a biphenyl derivative containing a carboxylic acid, a chloro substituent, and a formyl group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of reactive handles—the carboxylic acid and the aldehyde—allows for a variety of chemical transformations, while the chlorinated biphenyl core can influence the molecule's steric and electronic properties, as well as its metabolic stability. This guide provides a comprehensive overview of the available technical information for this compound, with a strong emphasis on safety and handling protocols derived from analogous structures.

Physicochemical Properties

While experimental data for 2-Chloro-5-(2-formylphenyl)benzoic acid is not available, we can infer its properties from the closely related isomer, 2-Chloro-4-(2-formylphenyl)benzoic acid, and other analogues.

| Property | Inferred Value for 2-Chloro-5-(2-formylphenyl)benzoic acid | Data from Analogues | Source |

| Molecular Formula | C₁₄H₉ClO₃ | C₁₄H₉ClO₃ (for 2-Chloro-4-(2-formylphenyl)benzoic acid) | |

| Molecular Weight | 260.67 g/mol | 260.67 g/mol (for 2-Chloro-4-(2-formylphenyl)benzoic acid) | |

| Appearance | Likely a solid | Solid (for related compounds) | |

| CAS Number | Not assigned | 1261970-85-7 (for 2-Chloro-4-(2-formylphenyl)benzoic acid) |

Synthesis and Reactivity

The synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably substituted chlorobenzoic acid derivative and a formylphenylboronic acid or stannane. The reactivity of this molecule is dictated by its three primary functional groups:

-

Carboxylic Acid: Can undergo standard transformations such as esterification, amidation, and reduction.

-

Aldehyde (Formyl Group): Susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in reactions like reductive amination and Wittig reactions.

-

Aryl Chloride: Generally less reactive in nucleophilic aromatic substitution but can be activated under certain conditions or participate in cross-coupling reactions.

A potential synthetic workflow is outlined below:

Caption: A potential synthetic route to 2-Chloro-5-(2-formylphenyl)benzoic acid via Suzuki coupling.

Applications in Research and Drug Development

Biphenyl scaffolds are prevalent in many approved drugs and clinical candidates due to their ability to mimic the side chains of amino acids and interact with biological targets. The specific substitution pattern of 2-Chloro-5-(2-formylphenyl)benzoic acid offers several avenues for its use in drug discovery:

-

Scaffold for Library Synthesis: The carboxylic acid and aldehyde groups can be readily functionalized to generate a library of diverse compounds for high-throughput screening.

-

Probing Protein-Protein Interactions: The biphenyl core can serve as a rigid scaffold to present functional groups in a defined spatial orientation to disrupt protein-protein interactions.

-

Bioisosteric Replacement: The chlorinated phenyl ring can be used as a bioisostere for other aromatic systems to modulate pharmacokinetic and pharmacodynamic properties.

Material Safety and Handling

As no specific MSDS is available, a cautious approach to handling is imperative. The safety information provided is based on data for structurally related compounds, including chlorinated benzoic acids and biphenyl carboxylic acids.

Hazard Identification and GHS Classification (Inferred)

Based on analogues, 2-Chloro-5-(2-formylphenyl)benzoic acid is likely to be classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction

This is a generalized protocol and should be optimized for the specific substrates.

-

To a reaction vessel, add 2-chloro-5-bromobenzoic acid (1 equivalent), 2-formylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: A generalized workflow for a Suzuki coupling reaction.

Conclusion

2-Chloro-5-(2-formylphenyl)benzoic acid is a promising, albeit not commercially catalogued, building block for chemical synthesis and drug discovery. While a dedicated safety data sheet is not available, a thorough understanding of the hazards associated with its constituent functional groups and structurally similar molecules is essential for its safe handling. Researchers and drug development professionals should exercise caution, perform comprehensive risk assessments, and utilize appropriate personal protective equipment when working with this and other novel chemical entities.

References

-

Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53225123, 2-Chloro-4-(2-formylphenyl)benzoic acid. Retrieved from [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link] 14

A Technical Guide to the Synthetic Utility of 2-Chloro-5-(2-formylphenyl)benzoic Acid

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. 2-Chloro-5-(2-formylphenyl)benzoic acid emerges as a uniquely versatile trifunctional scaffold. Possessing an aryl chloride, a formyl group, and a carboxylic acid within a single biaryl structure, it offers chemists a powerful tool for the convergent synthesis of complex molecular architectures. The distinct reactivity of each functional group allows for a high degree of synthetic control, enabling sequential and orthogonal transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a focus on its utility in constructing heterocyclic systems and other privileged scaffolds relevant to medicinal chemistry and materials science.

A Versatile Trifunctional Building Block: Structure and Properties

2-Chloro-5-(2-formylphenyl)benzoic acid is a biaryl compound whose value lies in the strategic placement of three key functional groups. This arrangement provides a platform for a diverse array of chemical transformations.

The core utility of this molecule stems from the differential reactivity of its functional groups:

-

Aryl Chloride : Serves as a robust handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Formyl (Aldehyde) Group : Acts as a key electrophilic center for nucleophilic additions, reductive aminations, and cyclization reactions to form heterocyclic rings.

-

Carboxylic Acid : Provides a site for amide bond formation, esterification, or can be used to modulate the physicochemical properties (e.g., solubility) of derivative compounds.

The spatial arrangement of these groups allows for both intermolecular and intramolecular reactions, making it an ideal precursor for complex, fused-ring systems.

Table 1: Physicochemical Properties of 2-Chloro-5-(2-formylphenyl)benzoic Acid Note: The isomer 2-chloro-5-formylbenzoic acid has CAS 1206625-81-1, while the full biaryl topic molecule is a more specialized reagent.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉ClO₃ | Calculated |

| Molecular Weight | 260.67 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| CAS Number | Not broadly listed; a specialized derivative. | N/A |

Synthesis Strategies

The synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid is best approached through a convergent strategy that leverages modern cross-coupling techniques. A logical and efficient pathway involves a Suzuki-Miyaura coupling reaction, which is a cornerstone of biaryl synthesis due to its high functional group tolerance and generally mild conditions.[3]

A plausible retrosynthetic analysis breaks the molecule down into two commercially available or readily synthesized precursors: a halogenated benzoic acid derivative and a formyl-substituted phenylboronic acid.

Caption: Retrosynthetic analysis via Suzuki Coupling.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general, field-proven method for the synthesis of the title compound.

Materials:

-

5-Bromo-2-chlorobenzoic acid (1.0 eq)

-

(2-Formylphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Setup: To a flame-dried Schlenk flask, add 5-bromo-2-chlorobenzoic acid, (2-formylphenyl)boronic acid, and potassium phosphate.

-

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane to form the active catalyst complex.

-

Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) via syringe. The use of a robust ligand like SPhos is crucial to accelerate the oxidative addition step, which can be sluggish for sterically hindered substrates like 2-halobenzoic acids.[4]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-chloro-5-(2-formylphenyl)benzoic acid.

Reactivity and Synthetic Transformations

The strategic power of 2-chloro-5-(2-formylphenyl)benzoic acid lies in the ability to selectively address each of its three functional groups.

Transformations of the Formyl Group

The aldehyde is a highly versatile handle for building molecular complexity.

-

Reductive Amination: This is one of the most efficient methods for forming C-N bonds and synthesizing secondary and tertiary amines.[5] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride [NaBH(OAc)₃].[6] This method is valued for its operational simplicity and broad substrate scope.[5]

Caption: General workflow for reductive amination.

-

Heterocycle Formation: The aldehyde can react with binucleophilic reagents to construct a wide variety of heterocyclic rings. For instance, reaction with a hydrazine derivative can lead to the formation of phthalazinone scaffolds, which are common in pharmacologically active compounds.[7]

Experimental Protocol: Reductive Amination

Materials:

-

2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-chloro-5-(2-formylphenyl)benzoic acid in anhydrous DCM in a round-bottom flask.

-

Add benzylamine followed by a catalytic drop of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride portion-wise to the mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the desired secondary amine.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is fundamental for creating amides and esters, which are prevalent in pharmaceuticals.

-

Amide Bond Formation: The coupling of the carboxylic acid with an amine is one ofthe most common reactions in medicinal chemistry. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) provide a reliable method for forming the amide bond under mild conditions.[8]

Experimental Protocol: Amide Coupling

Materials:

-

2-Chloro-5-(2-formylphenyl)benzoic acid derivative (from previous step) (1.0 eq)

-

Morpholine (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the carboxylic acid starting material in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add morpholine to the reaction mixture.

-

Stir at room temperature until the reaction is complete (typically 4-16 hours).

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated lithium chloride (LiCl) solution to remove DMF, followed by brine.

-

Dry over Na₂SO₄, concentrate, and purify by chromatography.

Transformations of the Aryl Chloride

The aryl chloride is the ideal position for late-stage diversification using palladium-catalyzed cross-coupling reactions. Its reactivity is generally lower than corresponding bromides or iodides, allowing for selective reactions at other sites if a poly-halogenated precursor is used. However, with modern catalyst systems, aryl chlorides are excellent coupling partners.[2]

-

Suzuki-Miyaura Coupling: As used in its synthesis, this reaction can also be applied for further diversification by coupling with a different boronic acid or ester.

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds with a wide range of primary and secondary amines.

-

Sonogashira Coupling: Enables the installation of an alkyne moiety, a valuable functional group for click chemistry or further transformations.

Application in the Synthesis of Privileged Scaffolds

The true synthetic power of 2-chloro-5-(2-formylphenyl)benzoic acid is realized when multiple functional groups are used in a single, elegant synthetic sequence. It is a prime candidate for diversity-oriented synthesis and the construction of molecular libraries for drug discovery.

Caption: Role as a scaffold in a drug discovery workflow.

By combining the reactions described above, a researcher can rapidly generate a library of complex, three-dimensional molecules from a single starting material. For example, a three-step sequence could be:

-

Suzuki Coupling: Introduce a novel aryl or heteroaryl group at the chloride position.

-

Reductive Amination: Install a diverse set of amines at the formyl position.

-

Amide Coupling: Couple the carboxylic acid with various amines or alcohols to modify the final quadrant of the molecule.

This strategy allows for systematic exploration of the chemical space around a core scaffold, which is a highly effective approach in modern lead optimization campaigns.

Conclusion and Future Outlook

2-Chloro-5-(2-formylphenyl)benzoic acid is more than just a chemical reagent; it is a platform for innovation. Its trifunctional nature provides a robust and flexible entry point to a wide range of complex organic molecules. The orthogonality of its reactive sites allows for controlled, sequential modifications, making it an invaluable tool for medicinal chemists and organic synthesis professionals. Future applications may see this building block used in the development of novel materials, covalent inhibitors, and as a key fragment in the design of new therapeutic agents. The continued development of more efficient and selective catalytic methods will only further expand the synthetic potential of this versatile compound.

References

- Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S.

- Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S.

-

Georganics. 2-Chloro-5-formylbenzoic acid. Georganics Product Page. [Link]

-

National Center for Biotechnology Information. 2-(2-formylphenyl)benzoic Acid. PubChem Compound Summary for CID 2794724. [Link]

-

National Center for Biotechnology Information. 2-Chloro-4-(2-formylphenyl)benzoic acid. PubChem Compound Summary for CID 53225123. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11498-11503. [Link]

-

Wikipedia. 2-Carboxybenzaldehyde. [Link]

-

Rossi, S., et al. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 26(11), 3123. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Ghorai, P., et al. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 6(32), 8235-8240. [Link]

-

de la Cruz, P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7620. [Link]

-

Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 291-296. [Link]

-

Al-Masoudi, W. A. (2016). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Journal of Al-Nahrain University, 19(2), 106-115. [Link]

Sources

- 1. 2-Chloro-4-(2-formylphenyl)benzoic acid | C14H9ClO3 | CID 53225123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Navigating the Bifunctional Landscape of 2-Chloro-5-(2-formylphenyl)benzoic acid: A Technical Guide to Aldehyde and Carboxylic Acid Reactivity

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

In the intricate world of organic synthesis and medicinal chemistry, molecules possessing multiple, distinct functional groups offer a rich playground for the construction of complex molecular architectures. 2-Chloro-5-(2-formylphenyl)benzoic acid is one such molecule, presenting a fascinating case study in chemoselectivity. Its structure, featuring both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid, alongside a chlorinated biphenyl backbone, earmarks it as a versatile building block for the synthesis of novel heterocyclic compounds and other elaborate organic structures. This guide provides an in-depth exploration of the reactivity of the aldehyde and carboxylic acid groups within this molecule, offering insights into how their respective reactivities can be selectively harnessed for synthetic advantage. While specific literature on 2-Chloro-5-(2-formylphenyl)benzoic acid is emerging, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for its application in research and development.

Molecular Structure and Physicochemical Properties

2-Chloro-5-(2-formylphenyl)benzoic acid is a biphenyl derivative with the IUPAC name 2-chloro-5-(2-formylphenyl)benzoic acid. Its chemical formula is C₁₄H₉ClO₃, and it has a molecular weight of 260.67 g/mol . The presence of the chloro, formyl, and carboxylic acid groups on the biphenyl scaffold imparts a unique combination of electronic and steric properties that govern its reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClO₃ | PubChem CID: 53225123[1] |

| Molecular Weight | 260.67 g/mol | PubChem CID: 53225123[1] |

| IUPAC Name | 2-chloro-4-(2-formylphenyl)benzoic acid | PubChem CID: 53225123[1] |

Note: The PubChem entry is for the isomeric 2-Chloro-4-(2-formylphenyl)benzoic acid, which is expected to have very similar physicochemical properties.

The Dichotomy of Reactivity: Aldehyde vs. Carboxylic Acid

The core of this guide lies in understanding the differential reactivity of the aldehyde and carboxylic acid functionalities. Generally, aldehydes are more electrophilic and susceptible to nucleophilic attack than carboxylic acids.[2] This inherent difference forms the basis for achieving chemoselectivity in reactions involving 2-Chloro-5-(2-formylphenyl)benzoic acid.

Reactions Targeting the Aldehyde Group

The aldehyde group is a prime target for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde can be selectively reduced to the corresponding alcohol in the presence of the carboxylic acid using mild reducing agents. Sodium borohydride (NaBH₄) is a classic example of a reagent that readily reduces aldehydes but is generally unreactive towards carboxylic acids under standard conditions.

Experimental Protocol: Selective Aldehyde Reduction

-

Dissolution: Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in a suitable solvent such as methanol or a mixture of THF and water at 0 °C.

-

Reduction: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the selective reduction of the aldehyde group.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, leaving the carboxylic acid untouched.[3][4] This reaction involves the use of a phosphorus ylide.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Reaction: Add a solution of 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in anhydrous THF to the ylide solution at 0 °C.

-

Warming: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

-

Purification: After drying and concentration, purify the resulting alkene by column chromatography.

Caption: General workflow for the Wittig olefination of the aldehyde.

Reductive amination is a versatile method to convert the aldehyde into an amine.[5][6] This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid and 1.1 equivalents of the desired amine in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reduction: After stirring for a period to allow for imine formation, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction, adjust the pH, and extract the product.

-

Purification: Purify the resulting amine by column chromatography.

Reactions Targeting the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of reactions, such as esterification, amide bond formation, and reduction to an alcohol, although the latter requires harsher conditions than aldehyde reduction.

Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for forming esters.[7]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture to reflux for several hours.

-

Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the ester by distillation or column chromatography.

The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent to activate the carboxylic acid.[8]

Experimental Protocol: Amide Coupling

-

Activation: Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). Add 1.1 equivalents of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

-

Amine Addition: Add 1.1 equivalents of the desired amine to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid and base to remove unreacted starting materials and byproducts.

-

Purification: Dry the organic layer, concentrate it, and purify the resulting amide by recrystallization or column chromatography.

Caption: General workflow for amide bond formation from the carboxylic acid.

Chemoselective Strategies and Protecting Groups

To achieve high selectivity in more complex synthetic sequences, the use of protecting groups may be necessary.

-

Protecting the Aldehyde: The aldehyde can be protected as an acetal or thioacetal, which are stable to a wide range of reaction conditions under which the carboxylic acid can be modified.[9] Deprotection is typically achieved under acidic conditions.

-

Protecting the Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester), which can be later hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Potential Intramolecular Reactions

The proximity of the aldehyde and carboxylic acid groups on the biphenyl scaffold raises the possibility of intramolecular reactions, particularly under conditions that favor cyclization. For instance, in the presence of a reducing agent and an amine, an intramolecular reductive amination could potentially lead to the formation of a lactam fused to the biphenyl system. The feasibility of such reactions would depend on the conformational flexibility of the biphenyl linkage.

Spectroscopic Characterization (Inferred)

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) between δ 9.5 and 10.5 ppm.

-

A broad singlet for the carboxylic acid proton (COOH) typically above δ 10 ppm, which is exchangeable with D₂O.

-

A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two benzene rings. The specific coupling patterns would depend on the precise substitution.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon between δ 190 and 200 ppm.

-

A signal for the carboxylic acid carbonyl carbon between δ 165 and 185 ppm.

-

Multiple signals in the aromatic region (δ 120-150 ppm).

-

-

IR Spectroscopy:

-

A broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A sharp C=O stretch for the aldehyde around 1700-1720 cm⁻¹.

-

A C=O stretch for the carboxylic acid, often overlapping with the aldehyde carbonyl stretch, typically around 1680-1710 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region.

-

Conclusion

2-Chloro-5-(2-formylphenyl)benzoic acid represents a valuable and versatile building block in organic synthesis. The distinct and predictable reactivity of its aldehyde and carboxylic acid functional groups allows for a high degree of chemoselectivity. By carefully choosing reagents and reaction conditions, researchers can selectively target either functionality to construct complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical starting points for the synthetic manipulation of this intriguing bifunctional molecule. Further experimental exploration will undoubtedly uncover even more of its synthetic potential.

References

-

Georganics. 2-Chloro-5-formylbenzoic acid. Available from: [Link]

-

Takai, K., Kokumai, R., & Nobunaka, T. (2001). Reactions of coordinated geminal dichromium reagents with aldehydes: stereoselective formation of (Z)-2-chloroalk-2-en-1-ols. Chemical Communications, (12), 1128-1129. Available from: [Link]

- Google Patents. JPH08127553A - Production of formyl benzoic acid.

-

Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. (2024). Available from: [Link]

-

NIST. Benzoic acid, 2-chloro-. Available from: [Link]

-

Reddit. Why are aldehydes more reactive than carboxylic acids? Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]

-

AK LECTURES. Amide Formation from Carboxylic Acids. (2014). Available from: [Link]

-

CK-12 Foundation. Chemical Reactions of Carboxylic Acids. (2024). Available from: [Link]

-

PubChem. 2-Chloro-4-(2-formylphenyl)benzoic acid. Available from: [Link]

-

MDPI. N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023). Available from: [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. (2024). Available from: [Link]

- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

Jack Westin. Carboxylic Acids Important Reactions. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. Available from: [Link]

-

Proprep. Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Available from: [Link]

-

New Journal of Chemistry. Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. (2021). Available from: [Link]

-

ResearchGate. Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Available from: [Link]

-

PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

Chegg. Solved Synthesis of 4-vinylbenzoic acid using the Wittig. Available from: [Link]

Sources

- 1. quora.com [quora.com]

- 2. tus.elsevierpure.com [tus.elsevierpure.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. oiccpress.com [oiccpress.com]

- 8. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

The Strategic Utility of 2-Chloro-5-(2-formylphenyl)benzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of complex heterocyclic scaffolds remain a cornerstone of innovation. Among the myriad of synthetic intermediates, "2-Chloro-5-(2-formylphenyl)benzoic acid" emerges as a particularly valuable building block. Its strategic arrangement of a carboxylic acid, an aldehyde, and a reactive chloro-substituent on a biaryl framework provides a versatile platform for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The core utility of 2-Chloro-5-(2-formylphenyl)benzoic acid lies in its capacity for intramolecular cyclization reactions. The proximal disposition of the formyl and carboxyl groups allows for facile ring closure to form seven-membered rings, while the presence of the chloro substituent offers a handle for further functionalization or can influence the electronic properties of the resulting heterocycles. This document will focus on two principal applications: the synthesis of phenanthridinone derivatives through condensation with amines and the preparation of dibenzo[b,d]oxepin-6-ones via intramolecular esterification.

Synthesis of the Core Intermediate: 2-Chloro-5-(2-formylphenyl)benzoic Acid

The construction of the biaryl backbone of 2-Chloro-5-(2-formylphenyl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and high-yielding route to connect the two phenyl rings.[1] The judicious choice of starting materials is paramount for the success of this synthesis. A common and efficient strategy involves the coupling of a dihalogenated benzoic acid derivative with 2-formylphenylboronic acid.

Protocol 1: Synthesis of 2-Chloro-5-(2-formylphenyl)benzoic Acid via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the title compound. The selection of a dihalogenated benzoic acid, such as 2-chloro-5-iodobenzoic acid, allows for selective coupling at the more reactive iodo-position.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

2-Chloro-5-iodobenzoic acid

-

2-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-5-iodobenzoic acid (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed mixture of DME and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-5-(2-formylphenyl)benzoic acid as a solid.

Data Summary Table:

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by NMR) | >95% |

| Physical State | White to off-white solid |

Application in Heterocyclic Synthesis

The strategic placement of the aldehyde and carboxylic acid functionalities in "2-Chloro-5-(2-formylphenyl)benzoic acid" allows for its use as a precursor to a variety of fused heterocyclic systems. The following protocols detail the synthesis of two important classes of heterocycles: phenanthridinones and dibenzo[b,d]oxepin-6-ones.

Application 1: Synthesis of Phenanthridinone Derivatives

Phenanthridinones are a class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of 2-Chloro-5-(2-formylphenyl)benzoic acid with primary amines or ammonia provides a direct route to this scaffold via an intramolecular Pictet-Spengler type reaction.[2][3][4]

Reaction Workflow Diagram:

Workflow for the synthesis of phenanthridinones.

Protocol 2: Synthesis of a Substituted Phenanthridinone

This protocol describes the synthesis of a phenanthridinone derivative using benzylamine as the primary amine.

Materials:

-

2-Chloro-5-(2-formylphenyl)benzoic acid

-

Benzylamine

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or xylene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-chloro-5-(2-formylphenyl)benzoic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Solvent Addition: Add toluene or xylene to the flask.

-

Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired phenanthridinone.

Expected Outcome:

This reaction is expected to yield the corresponding N-benzyl-phenanthridinone derivative. The yield can be optimized by careful control of the reaction conditions and purification method.

Application 2: Synthesis of Dibenzo[b,d]oxepin-6-ones

Dibenzo[b,d]oxepin-6-ones are seven-membered lactones that are present in some natural products and have shown interesting biological activities. The intramolecular esterification (lactonization) of 2-Chloro-5-(2-formylphenyl)benzoic acid provides a direct route to this heterocyclic core.

Reaction Mechanism Diagram:

Mechanism for the synthesis of dibenzo[b,d]oxepin-6-ones.

Protocol 3: Synthesis of a Dibenzo[b,d]oxepin-6-one Derivative

This protocol involves a two-step process: reduction of the aldehyde followed by acid-catalyzed lactonization.

Step A: Reduction of the Aldehyde

Materials:

-

2-Chloro-5-(2-formylphenyl)benzoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 2-chloro-5-(2-formylphenyl)benzoic acid (1.0 eq) in methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Workup:

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate to obtain the crude 2-chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid, which can be used in the next step without further purification if desired.

Step B: Intramolecular Esterification (Lactonization)

Materials:

-

Crude 2-chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid from Step A

-

Toluene

-

Amberlyst-15 or another acidic resin

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, add the crude product from Step A and Amberlyst-15 (or another acid catalyst).

-

Azeotropic Removal of Water: Add toluene and heat the mixture to reflux, collecting the water in the Dean-Stark trap.

-